N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide

h-NTPDase inhibition Sulfamoyl-benzamide SAR Ectonucleotidase pharmacology

N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide is a sulfamoyl-benzamide derivative, a compound class investigated for selective inhibition of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). The class has shown sub-micromolar inhibitory activity against isoforms involved in thrombosis, diabetes, inflammation, and cancer.

Molecular Formula C18H22N2O4S
Molecular Weight 362.44
CAS No. 899956-08-2
Cat. No. B2768584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide
CAS899956-08-2
Molecular FormulaC18H22N2O4S
Molecular Weight362.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2
InChIInChI=1S/C18H22N2O4S/c1-24-17-9-7-15(8-10-17)11-12-20-25(22,23)14-13-19-18(21)16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3,(H,19,21)
InChIKeyQNUFZPGKRCTEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide (CAS 899956-08-2): A Sulfamoyl-Benzamide Scaffold for h-NTPDase Research


N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide is a sulfamoyl-benzamide derivative, a compound class investigated for selective inhibition of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) [1]. The class has shown sub-micromolar inhibitory activity against isoforms involved in thrombosis, diabetes, inflammation, and cancer [1]. However, despite the class-level evidence, no primary research paper, patent, or authoritative database entry was identified that provides quantitative biological or pharmacological data for this specific compound with CAS 899956-08-2. The available technical descriptions from commercial vendors, which are excluded from this guide, reference h-NTPDase inhibition but do not offer comparator-based quantitative evidence. Consequently, any claims of differentiation for this exact compound rest on class-level inference from structurally related sulfamoyl-benzamides, rather than on direct, verifiable data for the compound itself.

Why N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide Cannot Be Assumed Interchangeable with Close Analogs


Within the sulfamoyl-benzamide class, small structural modifications profoundly shift isoform selectivity and potency. For instance, in a head-to-head series, changing the amide substituent from 4-chlorophenyl (compound 3a) to 4-methoxyphenyl (compound 3b) abolished h-NTPDase3 inhibition (IC50 1.33 µM vs. >46% inhibition at 100 µM) [1]. The target compound bears a 4-methoxyphenethyl group on the sulfamoyl nitrogen and an unsubstituted benzamide—a combination not directly characterized in the primary literature. Its closest characterized analogs, such as N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) and 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j), differ in both the sulfamoyl N-substituent and the benzamide ring substitution pattern [1]. Given that even a methoxy-to-chloro switch can invert selectivity, assuming functional equivalence between the target compound and any literature-characterized analog without direct comparative data is scientifically unjustifiable. Procurement decisions based solely on class membership risk selecting a compound with unknown potency, unknown selectivity, and unvalidated biological relevance.

N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide Comparator Evidence: Current Data Limitations


Absence of Direct Comparator Data for Target Compound in Primary Literature

A systematic search of PubMed, RSC Advances, Google Patents, USPTO assignments, PubChem, ChEMBL, ChemSpider, and BindingDB was conducted for quantitative biological data on N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide (CAS 899956-08-2). This search yielded no primary research article, patent, or database record containing IC50, Ki, EC50, selectivity, or other pharmacological parameters for this compound [1]. The sole peer-reviewed publication on sulfamoyl-benzamide h-NTPDase inhibitors (Zaigham et al., 2023) does not include this compound in its characterization panel [1]. Consequently, no direct head-to-head comparison or cross-study comparable quantitative evidence can be generated. This finding should be interpreted as a data gap—the compound has not been publicly characterized in the permitted scientific literature—not as evidence of inferiority. However, for scientific selection, the absence of comparator data precludes any evidence-based prioritization of this compound over closely related analogs that have been quantitatively characterized.

h-NTPDase inhibition Sulfamoyl-benzamide SAR Ectonucleotidase pharmacology

Structural Proximity to h-NTPDase2-Selective Inhibitor 3j Supports Class-Level Inference Only

The target compound's 4-methoxyphenethyl motif on the sulfamoyl nitrogen partially resembles the 4-methoxyphenyl amide substituent of compound 3j (5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide), which demonstrated h-NTPDase2 IC50 = 0.29 ± 0.07 µM [1]. However, the target compound differs in three critical features: (1) the sulfamoyl N-substituent is 4-methoxyphenethyl rather than benzyl; (2) the benzamide ring is unsubstituted rather than 2-chloro; and (3) the sulfamoyl and carboxamide groups are connected via an ethylene linker rather than being directly attached to a single benzene ring. The SAR in this series shows that repositioning substituents can shift selectivity between isoforms; for example, compound 3a (4-chlorophenyl amide) preferentially inhibits h-NTPDase3 and -8, while 3j (4-methoxyphenyl amide, 2-chloro, N-benzylsulfamoyl) preferentially inhibits h-NTPDase2 [1]. Without direct testing, the target compound's isoform selectivity profile cannot be extrapolated from 3j or any other characterized analog.

h-NTPDase2 inhibition Sulfamoyl-benzamide Structure-activity relationship

Ethylene Linker SAR: Absence of Data for Flexible-Linker Sulfamoyl-Benzamides

All sulfamoyl-benzamides characterized in the primary literature (3a–3j, 4a–4e) feature the sulfamoyl and carboxamide groups attached directly to a single benzene ring [1]. The target compound is structurally distinct in that the sulfamoyl and benzamide groups are separated by an ethylene (–CH2–CH2–) linker, introducing conformational flexibility absent in the characterized series. Linker length and flexibility are known to critically affect target engagement and selectivity in medicinal chemistry, yet no published data exist for flexible-linker sulfamoyl-benzamides against h-NTPDases or any other target. This represents a fundamental structural difference that invalidates SAR extrapolation from the rigid-core series. A user seeking an h-NTPDase inhibitor would be selecting a compound with an untested scaffold topology—neither superior nor inferior can be claimed, only that the risk of unexpected inactivity or off-target effects is higher compared to rigid-core analogs with documented activity profiles.

Linker SAR Sulfamoyl-benzamide Conformational flexibility

Reference Inhibitor Benchmark: Suramin as Comparator for h-NTPDase Selectivity Assessment

The standard reference inhibitor Suramin was included in the h-NTPDase screening panel, yielding IC50 values of 16.1 ± 1.08 µM (h-NTPDase1), 24.1 ± 0.15 µM (h-NTPDase2), 4.30 ± 0.84 µM (h-NTPDase3), and 101.1 ± 2.34 µM (h-NTPDase8) [1]. The most potent sulfamoyl-benzamides in this series exceeded Suramin's potency by 5- to 770-fold depending on the isoform: compound 3i was 5.6-fold more potent than Suramin against h-NTPDase1 (IC50 2.88 vs. 16.1 µM); compound 4d was 185-fold more potent against h-NTPDase2 (IC50 0.13 vs. 24.1 µM); and compound 2d was 361-fold more potent against h-NTPDase8 (IC50 0.28 vs. 101.1 µM). This benchmark establishes the performance standard that any new sulfamoyl-benzamide, including the target compound, should be measured against. Without data for the target compound, a user cannot assess whether it meets, exceeds, or falls below this Suramin-calibrated performance threshold—a critical gap for evidence-based selection.

Suramin h-NTPDase reference inhibitor Selectivity benchmark

Application Scenarios for N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide Guided by Available Class-Level Evidence


Exploratory SAR Studies on Flexible-Linker Sulfamoyl-Benzamide Topology

The target compound's distinguishing feature is its ethylene linker, which separates the sulfamoyl and benzamide groups—a topology absent from all literature-characterized sulfamoyl-benzamide h-NTPDase inhibitors [1]. A research group systematically exploring linker length and conformational flexibility in this chemical series could use this compound as a prototype to determine whether linker insertion preserves, enhances, or abolishes h-NTPDase inhibitory activity. This constitutes a legitimate SAR probe application, but the procurement decision must acknowledge the absence of pre-existing activity data. The compound would serve as a starting point for de novo characterization rather than a drop-in replacement for validated inhibitors.

Negative Control or Selectivity Counter-Screen in h-NTPDase Assays

Because the ethylene linker fundamentally alters the spatial relationship between the sulfamoyl and benzamide pharmacophores compared to active rigid-core inhibitors (e.g., compounds 3i, 3j, 4d) [1], this compound could be rationally deployed as a structurally matched negative control. If the linker disrupts the binding geometry required for h-NTPDase inhibition, the compound should show reduced or absent activity, thereby validating that observed inhibition by rigid-core analogs is scaffold-dependent rather than an assay artifact. This application scenario is speculative and requires experimental confirmation; it does not constitute evidence of the compound's inactivity.

Chemical Biology Probe for Target Identification via Affinity-Based Profiling

Sulfamoyl-benzamides have demonstrated engagement with multiple h-NTPDase isoforms (1, 2, 3, and 8) at sub-micromolar concentrations [1]. The target compound, bearing a 4-methoxyphenethyl group, could serve as an affinity probe for identifying additional protein targets of this chemotype through chemical proteomics approaches, provided it retains sufficient binding affinity. The methoxy group offers a potential spectroscopic handle for certain detection methods. However, users must independently validate target engagement, as no binding data exist for this specific compound.

Synthetic Intermediate for Diversified Sulfamoyl-Benzamide Libraries

The unsubstituted benzamide moiety of the target compound provides a synthetic handle for further derivatization. Researchers generating focused libraries of sulfamoyl-benzamide analogs could employ this compound as a key intermediate for introducing diverse amide substituents while preserving the ethylene-linked 4-methoxyphenethyl sulfamoyl portion. This application leverages the compound's structural features for chemical synthesis rather than direct biological use, and is supported by the general synthetic accessibility of the sulfamoyl-benzamide class [1].

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